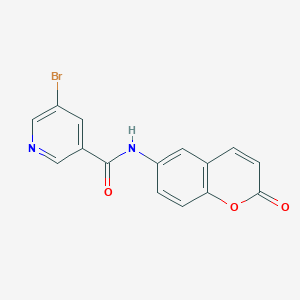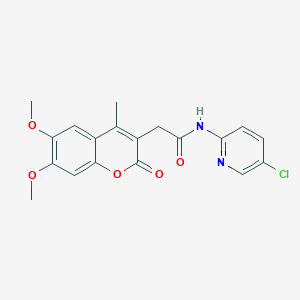
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .
Aplicaciones Científicas De Investigación
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its antitumor effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin core structure and exhibit comparable biological activities.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These derivatives also possess antimicrobial and antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nicotinamide moiety enhances its reactivity and potential for diverse applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H9BrN2O3 |
|---|---|
Peso molecular |
345.15 g/mol |
Nombre IUPAC |
5-bromo-N-(2-oxochromen-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-5-10(7-17-8-11)15(20)18-12-2-3-13-9(6-12)1-4-14(19)21-13/h1-8H,(H,18,20) |
Clave InChI |
CVDXRUIOPKTAHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hex-4-enamide](/img/structure/B12180883.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180889.png)
![2-{[(3-bromo-4-methoxyphenyl)ethyl]amino}-N-(2-furylmethyl)acetamide](/img/structure/B12180895.png)
![methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12180898.png)
![N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12180902.png)
![4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine](/img/structure/B12180904.png)
![N-(2-furylmethyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B12180905.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12180908.png)
methanone](/img/structure/B12180909.png)


![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12180945.png)
![1-(4-Chlorobenzyl)-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12180950.png)
![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B12180953.png)
